- Small molecules enhance functional O-mannosylation of Alpha-dystroglycan, Bioorganic & Medicinal Chemistry, 2015, 23(24), 7661-7670
Cas no 952234-36-5 (1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt)
952234-36-5 structure
Product Name:1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
Numero CAS:952234-36-5
MF:C3H4ClN5O2S
MW:209.614156723022
MDL:MFCD19705431
CID:654260
PubChem ID:23583982
Update Time:2024-10-25
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Imidazole-1-sulfonyl azide hydrochloride
- Imidazole-1-sulfonyl azide HCl,
- Imidazole-1-sulfonyl azide hydrochloride
- 1H-Imidazole-1-sulfonyl azide, HCl salt
- Imidazole-1-sulfonyl azide
- N-diazoimidazole-1-sulfonamide;hydrochloride
- XYURSCOGYWBRDR-UHFFFAOYSA-N
- BCP14462
- imidazole-1-sulfonylazide hydrochloride
- NE16545
- Y5117
- Q6003986
- Imidazole sulfony azide hydrochloride
- 1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
-
- MDL: MFCD19705431
- Inchi: 1S/C3H3N5O2S.ClH/c4-6-7-11(9,10)8-2-1-5-3-8;/h1-3H;1H
- Chiave InChI: XYURSCOGYWBRDR-UHFFFAOYSA-N
- Sorrisi: Cl.[N-]=[N+]=NS(N1C=CN=C1)(=O)=O
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 273
- Superficie polare topologica: 74.7
Proprietà sperimentali
- Punto di fusione: 100-105 °C
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- Condizioni di conservazione:2-8°C
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H305026-1g |
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt |
952234-36-5 | 95% | 1g |
¥379.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H305026-250mg |
1H-Imidazole-1-sulfonyl azide, hydrochloride |
952234-36-5 | 98% | 250mg |
¥245.00 | 2021-05-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H305026-5g |
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt |
952234-36-5 | 95% | 5g |
¥1336.90 | 2023-09-02 | |
| Chemenu | CM327921-25g |
N-diazoimidazole-1-sulfonamide hydrochloride |
952234-36-5 | 95%+ | 25g |
$550 | 2021-08-18 | |
| Chemenu | CM327921-100g |
N-diazoimidazole-1-sulfonamide hydrochloride |
952234-36-5 | 95%+ | 100g |
$1104 | 2021-08-18 | |
| Chemenu | CM327921-1000g |
N-diazoimidazole-1-sulfonamide hydrochloride |
952234-36-5 | 95%+ | 1000g |
$10850 | 2021-08-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H856186-5g |
1H-Imidazole-1-sulfonyl azide, hydrochloride |
952234-36-5 | 98% | 5g |
2,208.00 | 2021-05-17 | |
| TRC | I385635-100mg |
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt |
952234-36-5 | 100mg |
$ 76.00 | 2023-09-07 | ||
| TRC | I385635-500mg |
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt |
952234-36-5 | 500mg |
$ 247.00 | 2023-09-07 | ||
| TRC | I385635-1g |
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt |
952234-36-5 | 1g |
$ 368.00 | 2023-09-07 |
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 0 °C; overnight, 0 °C
1.2 0 °C; 5 h, 0 °C
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C
1.2 0 °C; 5 h, 0 °C
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; rt; overnight, rt
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Ethyl acetate ; 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Ethyl acetate ; 0 °C
Riferimento
- Enzymatic Macrocyclization of 1,2,3-Triazole Peptide Mimetics, Angewandte Chemie, 2016, 55(19), 5842-5845
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Synthesis of Chiral Triazole-Based Halogen Bond Donors, Synthesis, 2019, 51(10), 2128-2135
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
Riferimento
- "Click dipeptide": A novel stationary phase applied in two-dimensional liquid chromatography, Journal of Chromatography A, 2009, 1216(49), 8623-8629
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 0 °C; 0 °C → rt; 16 h, rt
1.2 0 °C; 3 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C
Riferimento
- Design and Combinatorial Development of Shield-1 Peptide Mimetics Binding to Destabilized FKBP12, ACS Combinatorial Science, 2020, 22(3), 156-164
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 0 °C; 20 h, rt; rt → 0 °C
1.2 10 min, 0 °C; 4 h, rt
1.3 Reagents: Ethanol , Acetyl chloride ; 10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C
1.2 10 min, 0 °C; 4 h, rt
1.3 Reagents: Ethanol , Acetyl chloride ; 10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C
Riferimento
- Design and synthesis of anti-cancer cyclopeptides containing triazole skeleton, Amino Acids, 2014, 46(4), 1033-1046
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
Riferimento
- Synthesis of 1,2,3-Triazoles from Azide-Derivatized Aminocyclitols by Catalytic Diazo Transfer and CuAAC Click Chemistry, European Journal of Organic Chemistry, 2014, 2014(17), 3622-3636
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Sulfuryl chloride , Sodium azide Solvents: Acetonitrile , Ethyl acetate
Riferimento
- Clickable Enzyme-Linked Immunosorbent Assay, Biomacromolecules, 2011, 12(10), 3692-3697
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride , Atomic chlorine , Sodium azide Solvents: Acetonitrile
1.2 Solvents: Ethanol
1.2 Solvents: Ethanol
Riferimento
- Some Synthetic Carbohydrate Chemistry: Natural Product Synthesis, Rational Inhibitor Design and the Development of a New Reagent, 2008, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; overnight, rt
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; 0 °C
Riferimento
- An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride, Organic Letters, 2007, 9(19), 3797-3800
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Tunable chiral triazole-based halogen bond donors: assessment of donor strength in solution with nitrogen-containing acceptors, RSC Advances, 2019, 9(21), 11718-11721
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 20 min, 0 °C; 20 h, rt; rt → 0 °C
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, cooled; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, cooled; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min
Riferimento
- Preparation of peptides which can adopt a 310-helical conformation, United States, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 20 min, 0 °C; 20 h, rt
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C
Riferimento
- Stapling of a 310-Helix with Click Chemistry, Journal of Organic Chemistry, 2011, 76(5), 1228-1238
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 10 min, 0 °C; 18 h, rt; 0 °C
1.2 0 °C; 3 h, rt
1.2 0 °C; 3 h, rt
Riferimento
- A DNA-Encoded Chemical Library Incorporating Elements of Natural Macrocycles, Angewandte Chemie, 2019, 58(28), 9570-9574
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 10 min, 0 °C; 18 h, rt; rt → 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; rt; 1 h, 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; rt; 1 h, 0 °C
Riferimento
- A DNA-encoded macrocycle library that resembles natural macrocycles, ChemRxiv, 2019, 1, 1-5
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Thionyl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
Riferimento
- cAMP-modulated biomimetic ionic nanochannels based on a smart polymer, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2019, 7(23), 3710-3715
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 5 min, 0 °C; 18 h, 0 °C → rt; rt → 0 °C
1.2 2 min, 0 °C; 5 min, 0 °C; > 0 °C; 3 h, rt
1.2 2 min, 0 °C; 5 min, 0 °C; > 0 °C; 3 h, rt
Riferimento
- Asymmetric Intramolecular Buchner Reaction: From High Stereoselectivity to Coexistence of Norcaradiene, Cycloheptatriene, and an Intermediate Form in the Solid State, Organic Letters, 2021, 23(2), 300-304
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Sulfuryl chloride , Sodium azide Solvents: Acetonitrile , Ethyl acetate
Riferimento
- Method for preparing a reactive coating for molecular immobilization using a UV-reactive monomer attached to a bicycloalkyne, European Patent Organization, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt
Riferimento
- Azide- and alkyne-functionalized α- and β3-amino acids, Synlett, 2012, 23(18), 2643-2646
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride , Atomic chlorine , Sodium azide Solvents: Acetonitrile
1.2 Solvents: Ethanol
1.2 Solvents: Ethanol
Riferimento
- The Application of Continuous Flow Technology for Organic Synthesis, 2008, , ,
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Raw materials
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Preparation Products
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:952234-36-5)1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
Numero d'ordine:A854679
Stato delle scorte:in Stock
Quantità:25.0g/50.0g/100.0g/250.0g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:51
Prezzo ($):166.0/278.0/500.0/1199.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:952234-36-5)1H-Imidazole-1-sulfonyl azide hydrochloride
Numero d'ordine:sfd11670
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:36
Prezzo ($):discuss personally
Email:sales2@senfeida.com
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Letteratura correlata
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
952234-36-5 (1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt) Prodotti correlati
- 1357503-25-3(1-(Azidosulfonyl)-1h-imidazol-3-ium methanesulfonate)
- 1357503-31-1(1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate)
- 1357503-23-1(1H-Imidazole-1-sulfonyl Azide Sulfate)
- 952234-37-6(1H-Imidazole-1-sulfonyl azide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:952234-36-5)1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
Purezza:99%/99%/99%/99%
Quantità:25.0g/50.0g/100.0g/250.0g
Prezzo ($):166.0/278.0/500.0/1199.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:952234-36-5)1H-Imidazole-1-sulfonyl azide hydrochloride
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta